molecular formula C34H48N2O6 B15198141 tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

Cat. No.: B15198141
M. Wt: 580.8 g/mol
InChI Key: POIKITABTNCGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate is a complex organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups using the Fmoc group, followed by coupling reactions to form the desired peptide bonds. The reaction conditions usually involve the use of organic solvents, such as dichloromethane or dimethylformamide, and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled step-by-step on a solid support, followed by cleavage and purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce deprotected or reduced forms of the compound.

Scientific Research Applications

Tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting amino groups during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s structure enables it to participate in various biochemical pathways, facilitating the study of molecular interactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl cis-4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexylcarbamate
  • Tert-butyl trans-4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexylcarbamate

Uniqueness

Tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate stands out due to its specific structure, which includes a methoxy group and a methylheptanoate moiety. These features contribute to its unique reactivity and applications in various fields of research, making it a valuable compound for scientists and researchers.

Properties

Molecular Formula

C34H48N2O6

Molecular Weight

580.8 g/mol

IUPAC Name

tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate

InChI

InChI=1S/C34H48N2O6/c1-10-22(4)31(28(40-9)19-29(37)42-34(5,6)7)36(8)32(38)30(21(2)3)35-33(39)41-20-27-25-17-13-11-15-23(25)24-16-12-14-18-26(24)27/h11-18,21-22,27-28,30-31H,10,19-20H2,1-9H3,(H,35,39)

InChI Key

POIKITABTNCGRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.